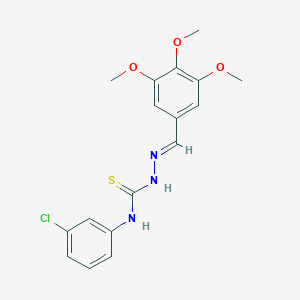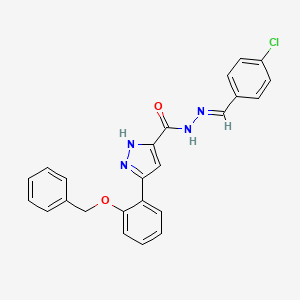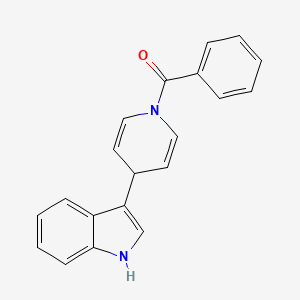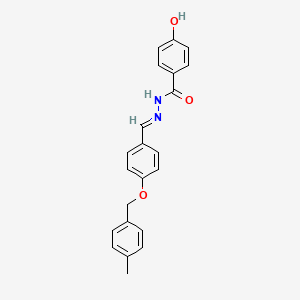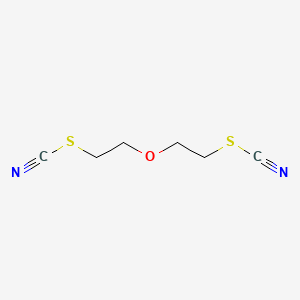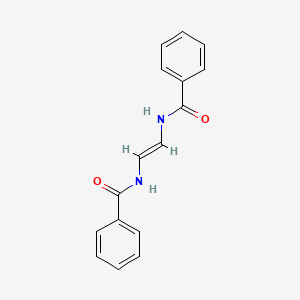
1,2-Bis(benzamido)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-2-(Benzoylamino)ethenyl]benzamide: is an organic compound with the molecular formula C16H14N2O2 It is characterized by the presence of a benzoylamino group attached to an ethenyl linkage, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-[(E)-2-(Benzoylamino)ethenyl]benzamide typically involves the condensation of benzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods:
Industrial production of N-[(E)-2-(Benzoylamino)ethenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation: N-[(E)-2-(Benzoylamino)ethenyl]benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives .
-
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives .
-
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the benzoylamino group can be replaced by other nucleophiles under suitable conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or related derivatives.
Applications De Recherche Scientifique
Chemistry:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .
Medicine:
It may be explored for its pharmacological properties, including its ability to interact with specific enzymes or receptors .
Industry:
In the industrial sector, N-[(E)-2-(Benzoylamino)ethenyl]benzamide can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mécanisme D'action
The mechanism of action of N-[(E)-2-(Benzoylamino)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target molecules, while the ethenyl linkage provides flexibility and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-[2-(Benzoylamino)ethyl]benzamide
- N-[(Benzoylamino)(2-pyridinyl)methyl]benzamide
- N-[(Benzoylamino)(phenyl)methyl]benzamide
- N-[(Benzoylamino)methyl]benzamide
- N-(2-(Benzoylamino)phenyl)benzamide
Comparison:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is unique due to its ethenyl linkage, which imparts distinct chemical reactivity and flexibility compared to similar compoundsAdditionally, the presence of the benzoylamino group enhances its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5992-34-7 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-[(E)-2-benzamidoethenyl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |
Clé InChI |
UNFYXGSZWIZZKH-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
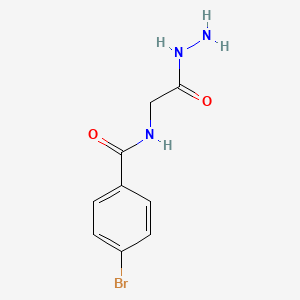
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
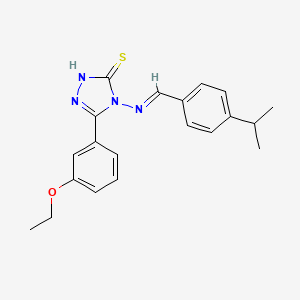
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
